molecular formula C12H9NO3S B5880100 2-(2-furyl)-5,6-dimethyl-4H-thieno[2,3-d][1,3]oxazin-4-one

2-(2-furyl)-5,6-dimethyl-4H-thieno[2,3-d][1,3]oxazin-4-one

Cat. No. B5880100
M. Wt: 247.27 g/mol
InChI Key: FIXJBNHERODWGA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-furyl)-5,6-dimethyl-4H-thieno[2,3-d][1,3]oxazin-4-one, also known as FDTO, is a heterocyclic compound that has gained significant attention in scientific research due to its potential therapeutic applications. FDTO is a member of the thieno[2,3-d][1,3]oxazine family, which exhibits a diverse range of biological properties, including anti-inflammatory, antimicrobial, and anticancer activities.

Mechanism of Action

The mechanism of action of 2-(2-furyl)-5,6-dimethyl-4H-thieno[2,3-d][1,3]oxazin-4-one is not fully understood, but it is believed to involve the inhibition of key enzymes and signaling pathways involved in inflammation, microbial growth, and cancer cell survival. 2-(2-furyl)-5,6-dimethyl-4H-thieno[2,3-d][1,3]oxazin-4-one has been shown to inhibit the activity of cyclooxygenase-2, an enzyme involved in the production of prostaglandins, which are important mediators of inflammation. 2-(2-furyl)-5,6-dimethyl-4H-thieno[2,3-d][1,3]oxazin-4-one has also been found to inhibit the growth of cancer cells by inducing apoptosis through the activation of caspases, a family of proteases involved in programmed cell death.
Biochemical and Physiological Effects:
2-(2-furyl)-5,6-dimethyl-4H-thieno[2,3-d][1,3]oxazin-4-one has been shown to have a range of biochemical and physiological effects, including anti-inflammatory, antimicrobial, and anticancer activities. 2-(2-furyl)-5,6-dimethyl-4H-thieno[2,3-d][1,3]oxazin-4-one has been found to inhibit the production of pro-inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α, in lipopolysaccharide-stimulated macrophages. It has also been shown to exhibit antimicrobial activity against a range of bacterial and fungal species, including Staphylococcus aureus and Candida albicans. Additionally, 2-(2-furyl)-5,6-dimethyl-4H-thieno[2,3-d][1,3]oxazin-4-one has been found to induce apoptosis in cancer cells, making it a potential candidate for cancer therapy.

Advantages and Limitations for Lab Experiments

2-(2-furyl)-5,6-dimethyl-4H-thieno[2,3-d][1,3]oxazin-4-one has several advantages for lab experiments, including its relatively simple synthesis method and its diverse range of biological properties. However, there are also some limitations to using 2-(2-furyl)-5,6-dimethyl-4H-thieno[2,3-d][1,3]oxazin-4-one in lab experiments. For example, 2-(2-furyl)-5,6-dimethyl-4H-thieno[2,3-d][1,3]oxazin-4-one has limited solubility in water, which can make it challenging to work with in aqueous environments. Additionally, 2-(2-furyl)-5,6-dimethyl-4H-thieno[2,3-d][1,3]oxazin-4-one has not been extensively studied in vivo, so its pharmacokinetic and pharmacodynamic properties are not well understood.

Future Directions

There are several future directions for research on 2-(2-furyl)-5,6-dimethyl-4H-thieno[2,3-d][1,3]oxazin-4-one. One area of interest is exploring its potential as a therapeutic agent for inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease. Another area of interest is investigating its potential as an antimicrobial agent, particularly for the treatment of multidrug-resistant bacterial infections. Additionally, further research is needed to understand the pharmacokinetic and pharmacodynamic properties of 2-(2-furyl)-5,6-dimethyl-4H-thieno[2,3-d][1,3]oxazin-4-one, as well as its potential toxicity and side effects.

Synthesis Methods

2-(2-furyl)-5,6-dimethyl-4H-thieno[2,3-d][1,3]oxazin-4-one can be synthesized through a multistep process that involves the reaction of 2-acetyl-5-methylfuran with thiosemicarbazide, followed by cyclization with chloroacetic acid and oxidation with potassium permanganate. The yield of the synthesis process is around 50%, and the purity of the final product can be achieved through recrystallization.

Scientific Research Applications

2-(2-furyl)-5,6-dimethyl-4H-thieno[2,3-d][1,3]oxazin-4-one has been extensively studied for its potential therapeutic applications. It has been shown to possess anti-inflammatory, antimicrobial, and anticancer activities. 2-(2-furyl)-5,6-dimethyl-4H-thieno[2,3-d][1,3]oxazin-4-one has been found to inhibit the production of pro-inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α, in lipopolysaccharide-stimulated macrophages. It has also been shown to exhibit antimicrobial activity against a range of bacterial and fungal species, including Staphylococcus aureus and Candida albicans. Additionally, 2-(2-furyl)-5,6-dimethyl-4H-thieno[2,3-d][1,3]oxazin-4-one has been found to induce apoptosis in cancer cells, making it a potential candidate for cancer therapy.

properties

IUPAC Name

2-(furan-2-yl)-5,6-dimethylthieno[2,3-d][1,3]oxazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9NO3S/c1-6-7(2)17-11-9(6)12(14)16-10(13-11)8-4-3-5-15-8/h3-5H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIXJBNHERODWGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC2=C1C(=O)OC(=N2)C3=CC=CO3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Furan-2-yl)-5,6-dimethylthieno[2,3-d][1,3]oxazin-4-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.